1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
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Overview
Description
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination Method: One common method involves the chlorination of 3-methyl-4-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).
Fluorination Method: Another method involves the fluorination of 1,2-dichloro-3-methylbenzene using a fluorinating agent like hydrogen fluoride (HF) in the presence of a catalyst.
Industrial Production Methods: Industrial production often employs large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.
Oxidation Reactions: It can also undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and alkylating agents (e.g., alkyl halides) under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include nitro derivatives or alkylated benzene derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 2,4-Dichloro-1-(trifluoromethyl)benzene
- 1,3-Dichloro-4-(trifluoromethyl)benzene
- 2,5-Dichloro-1-(trifluoromethyl)benzene
Comparison: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of the methyl group at the 3-position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs .
Properties
IUPAC Name |
1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPZNANVYCVOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563568 |
Source
|
Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-59-0 |
Source
|
Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115571-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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